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Compound of Interest

Compound Name:
cis-4-Cyclohexene-1,2-

dicarboxylic acid

Cat. No.: B146467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-4-
Cyclohexene-1,2-dicarboxylic acid. The information presented herein is intended to support

research and development activities by offering a consolidated resource of its spectral

characteristics, facilitating its identification, characterization, and utilization in various scientific

applications.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for cis-4-
Cyclohexene-1,2-dicarboxylic acid.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~1700 C=O stretch Carboxylic Acid

~1650 C=C stretch Alkene

~1200-1300 C-O stretch Carboxylic Acid

~900-950 O-H bend Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (broad) 2H -COOH

~5.7 Multiplet 2H -CH=CH-

~3.2 Multiplet 2H -CH(COOH)

~2.4 Multiplet 4H -CH₂-

¹³C NMR

Chemical Shift (δ) ppm Assignment

~175 -COOH

~125 -CH=CH-

~40 -CH(COOH)

~25 -CH₂-

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

170 [M]⁺ (Molecular Ion)

152 [M - H₂O]⁺

125 [M - COOH]⁺

79 [C₆H₇]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid
The target compound is typically synthesized via a two-step process starting with a Diels-Alder

reaction to form the anhydride, followed by hydrolysis.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine maleic

anhydride and 3-sulfolene (a source of 1,3-butadiene).

Heating: Heat the mixture to a temperature sufficient to induce the decomposition of 3-

sulfolene and initiate the Diels-Alder reaction. This is typically performed in a high-boiling

solvent like xylene.

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer

Chromatography (TLC).

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to

allow the product to crystallize. Collect the solid product by vacuum filtration and wash with a

cold, non-polar solvent (e.g., petroleum ether) to remove unreacted starting materials. The

crude product can be further purified by recrystallization.

Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid
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Reaction Setup: Suspend the synthesized anhydride in water in a round-bottom flask.

Heating: Heat the mixture to reflux.

Reaction Monitoring: The hydrolysis is typically complete when the solid anhydride has fully

dissolved.

Isolation and Purification: Cool the solution to room temperature and then in an ice bath to

induce crystallization of the dicarboxylic acid. Collect the crystals by vacuum filtration and dry

them thoroughly.

Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified cis-4-Cyclohexene-1,2-
dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a

suppression of the water signal). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: The data presented were acquired on a 300 MHz NMR spectrometer.

Standard acquisition parameters for ¹H and ¹³C NMR were used.

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts

using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR

spectrum to determine the relative proton ratios.

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small

amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder

using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic

press.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the

sample pellet in the spectrometer's sample holder and acquire the sample spectrum over the

range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum of the compound.

2.2.3. Mass Spectrometry (MS)

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic

acid groups may require derivatization (e.g., esterification) to increase volatility. Alternatively,

direct infusion techniques with a suitable ionization method can be used.

Instrument Setup: A common setup involves a GC coupled to a mass spectrometer with an

electron ionization (EI) source.

Data Acquisition: If using GC-MS, inject the derivatized sample into the GC. The separated

components elute from the column and enter the mass spectrometer. The mass

spectrometer is set to scan a mass range appropriate for the expected molecular weight of

the compound and its fragments.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern, which provides structural information.

Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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